molecular formula C12H19ClN2O2S B1644853 1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 1158356-14-9

1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride

Cat. No.: B1644853
CAS No.: 1158356-14-9
M. Wt: 290.81 g/mol
InChI Key: KAEPPNIAQVXQDC-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O₂S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is a common motif in many pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with piperidin-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine
  • 1-(Methylsulfonyl)piperidin-4-amine

Uniqueness

1-[(4-Methylphenyl)sulfonyl]piperidin-4-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the sulfonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10-2-4-12(5-3-10)17(15,16)14-8-6-11(13)7-9-14;/h2-5,11H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEPPNIAQVXQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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